1-(2,2-Difluoropropyl)-4-methylbenzene
Overview
Description
1-(2,2-Difluoropropyl)-4-methylbenzene is an organofluorine compound characterized by the presence of a difluoropropyl group attached to a methylbenzene ring. Organofluorine compounds are known for their unique chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(2,2-Difluoropropyl)-4-methylbenzene typically involves the introduction of the difluoropropyl group to the benzene ring. One common method is the radical difluoroethylation of aromatic compounds. This process can be achieved through electrochemical oxidative difluoroethylation, which proceeds under mild conditions without the need for metal catalysts or exogenous additives . Industrial production methods may involve large-scale electrochemical setups to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-(2,2-Difluoropropyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the difluoropropyl group to a propyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine
Scientific Research Applications
1-(2,2-Difluoropropyl)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoropropyl)-4-methylbenzene involves its interaction with molecular targets through its difluoropropyl group. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The difluoropropyl group can improve the metabolic stability and potency of the compound, making it a valuable component in drug design .
Comparison with Similar Compounds
1-(2,2-Difluoropropyl)-4-methylbenzene can be compared with other fluorinated aromatic compounds, such as:
1-(2,2-Difluoropropyl)-4-fluorobenzene: Similar in structure but with an additional fluorine atom on the benzene ring, which can further enhance its chemical properties.
1-Bromo-4-(2,2-difluoropropyl)benzene: Contains a bromine atom, making it more reactive in substitution reactions.
2-(2,2-Difluoropropyl)isoindoline-1,3-dione:
These comparisons highlight the unique properties of this compound, particularly its balance of stability and reactivity due to the difluoropropyl group.
Properties
IUPAC Name |
1-(2,2-difluoropropyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-8-3-5-9(6-4-8)7-10(2,11)12/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVKGZQWHWOJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282478 | |
Record name | 1-(2,2-Difluoropropyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-50-7 | |
Record name | 1-(2,2-Difluoropropyl)-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2-Difluoropropyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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